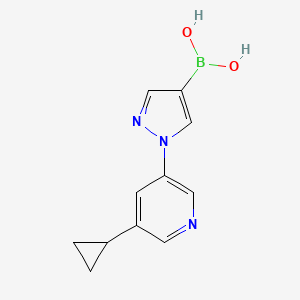![molecular formula C7H6O2 B14073684 Bicyclo[2.2.1]hept-5-ene-2,3-dione CAS No. 17994-26-2](/img/structure/B14073684.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hept-5-ene-2,3-dione, also known as norbornene-2,3-dione, is a bicyclic compound with the molecular formula C₇H₆O₂. It is characterized by a rigid, cage-like structure that includes a double bond and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2,3-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and dichlorovinylene carbonate, followed by hydrolysis . Another method includes the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol . The Swern oxidation involves the use of dimethyl sulfoxide (DMSO) and oxalyl chloride under mild conditions to convert the diol to the diketone .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The Diels-Alder reaction is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The double bond in the bicyclic structure allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .
科学的研究の応用
Bicyclo[2.2.1]hept-5-ene-2,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dione involves its reactivity with various molecular targets. The compound’s double bond and diketone groups make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of intermediates that can interact with biological molecules, leading to various effects .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the double bond and diketone groups, making it less reactive.
Bicyclo[2.2.1]hept-2-ene: Contains a double bond but lacks the diketone groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Similar structure but with an anhydride functional group instead of diketone.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dione is unique due to its combination of a rigid bicyclic structure, a double bond, and two ketone groups. This combination imparts distinct reactivity and makes it a valuable compound for various chemical and industrial applications .
特性
CAS番号 |
17994-26-2 |
|---|---|
分子式 |
C7H6O2 |
分子量 |
122.12 g/mol |
IUPAC名 |
bicyclo[2.2.1]hept-5-ene-2,3-dione |
InChI |
InChI=1S/C7H6O2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2 |
InChIキー |
BOFDMSONIJMXOQ-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)



![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)
![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)



